molecular formula C10H14BrN5O2 B7057490 1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea

1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea

Cat. No.: B7057490
M. Wt: 316.15 g/mol
InChI Key: ZTIKXVSTRLURMI-UHFFFAOYSA-N
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Description

1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, an azetidine ring, and a urea moiety, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, the pyrazole ring may interact with enzymes or receptors, modulating their activity and resulting in biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is unique due to its combination of a pyrazole ring, an azetidine ring, and a urea moiety

Properties

IUPAC Name

1-[1-(4-bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5O2/c1-12-10(18)13-6-3-16(4-6)9(17)8-7(11)5-15(2)14-8/h5-6H,3-4H2,1-2H3,(H2,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIKXVSTRLURMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CN(C1)C(=O)C2=NN(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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